3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride consists of a four-membered azetidine ring with a sulfonyl group attached to one of the carbon atoms. The sulfonyl group is further substituted with a 4-bromophenyl group.Chemical Reactions Analysis
Azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can undergo anionic and cationic ring-opening polymerization to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride include a density of 1.7±0.1 g/cm3, a boiling point of 369.6±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 177.3±28.4 °C .Scientific Research Applications
Synthesis and Characterization
Azetidine derivatives, closely related to the target compound, have been extensively studied for their synthesis methods, chemical properties, and potential as intermediates in producing other valuable chemical entities. For instance, research on the synthesis of 3-Aryl-3-Sulfanyl Azetidines demonstrates the utility of azetidine derivatives in drug design, highlighting a method for synthesizing these compounds directly from azetidine-3-ols, which could potentially apply to similar derivatives such as "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" (Dubois et al., 2019).
Applications in Medicinal Chemistry
Azetidines and their sulfonyl derivatives are of interest in medicinal chemistry for their potential biological activities. The synthesis and antimicrobial activity evaluation of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives, for example, illustrate the potential of azetidine derivatives in developing new antimicrobial agents. This suggests a broader application space for compounds like "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" in drug discovery and development (Shah et al., 2014).
Potential as Building Blocks
Azetidine derivatives serve as valuable building blocks in organic synthesis, enabling the construction of complex molecules with potential pharmacological activities. The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics, underscores the role of azetidine derivatives in synthesizing new antibiotics, which may extend to "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" and its utilization in similar contexts (Woulfe & Miller, 1985).
Future Directions
Aziridines and azetidines, including 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride, are being studied for their potential in the development of future macromolecular architectures . Their ability to undergo anionic and cationic ring-opening polymerization to produce polyamines opens up a wide range of possibilities for their use in various applications .
properties
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQDCYYZPMCVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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